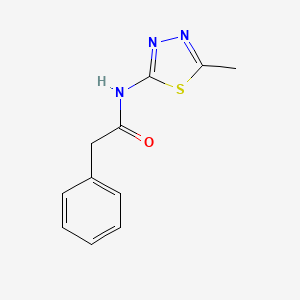![molecular formula C23H25NO3 B11552877 (4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11552877.png)
(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-(heptyloxy)benzaldehyde with 2-phenyl-4H-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxazolone ring.
Substitution: Benzylidene derivatives with various substituents.
Scientific Research Applications
(4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[2-(methoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(ethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(butoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4Z)-4-[2-(heptyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one lies in its heptyloxy substituent, which can influence its lipophilicity, biological activity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(4Z)-4-[(2-heptoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H25NO3/c1-2-3-4-5-11-16-26-21-15-10-9-14-19(21)17-20-23(25)27-22(24-20)18-12-7-6-8-13-18/h6-10,12-15,17H,2-5,11,16H2,1H3/b20-17- |
InChI Key |
ZNZZJGCJMNQGDM-JZJYNLBNSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11552798.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B11552805.png)
![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-2-ylimino)methyl]-6-nitrophenol](/img/structure/B11552811.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11552815.png)
![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11552816.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11552825.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11552827.png)
![Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11552830.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)

![2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11552862.png)
![N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552865.png)
![N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide](/img/structure/B11552868.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11552870.png)
